molecular formula C11H12N2O B1358834 2-cyano-N-ethyl-N-phenylacetamide CAS No. 922178-99-2

2-cyano-N-ethyl-N-phenylacetamide

Cat. No.: B1358834
CAS No.: 922178-99-2
M. Wt: 188.23 g/mol
InChI Key: AXNPGHABYNZUBL-UHFFFAOYSA-N
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Description

2-cyano-N-ethyl-N-phenylacetamide is an organic compound that belongs to the class of cyanoacetamides These compounds are characterized by the presence of a cyano group (-CN) and an amide group (-CONH-) attached to the same carbon atom

Biochemical Analysis

Biochemical Properties

2-cyano-N-ethyl-N-phenylacetamide plays a significant role in biochemical reactions, particularly in the formation of biologically active compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can also interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions. These interactions facilitate the formation of heterocyclic compounds, which are crucial in medicinal chemistry .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression. The compound also impacts cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of metabolites. These effects can lead to alterations in cell function, including cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its metabolism into different metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites. The compound’s interaction with cofactors also plays a role in its metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-ethyl-N-phenylacetamide can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with aniline in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethyl group from ethyl cyanoacetate is replaced by the phenyl group from aniline .

Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. This method is versatile and economical, yielding the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-ethyl-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate

    Solvents: Ethanol, dimethylformamide (DMF)

    Catalysts: Triethylamine

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as thiophenes and pyrroles, which are of significant interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2-nitrophenyl)acetamide
  • 2-cyano-N-(4-nitrophenyl)acetamide
  • N-cyanoacetyl-2-aminothiophene

Uniqueness

2-cyano-N-ethyl-N-phenylacetamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility in forming various heterocyclic compounds makes it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2-cyano-N-ethyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-13(11(14)8-9-12)10-6-4-3-5-7-10/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNPGHABYNZUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640834
Record name 2-Cyano-N-ethyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922178-99-2
Record name 2-Cyano-N-ethyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyano-N-ethyl-N-phenylacetamide
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